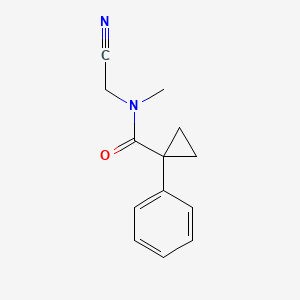

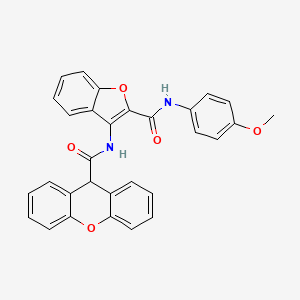

![molecular formula C21H19N3 B2494714 2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole CAS No. 685107-99-7](/img/structure/B2494714.png)

2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole” belongs to the class of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that form the basis of many natural and synthetic biologically active substances . They are of great practical importance due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . A simple and convenient method for the regioselective synthesis of fluorinated pyrimido[1,2-a]benzimidazole involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole .Molecular Structure Analysis

The molecular structure of pyrimido[1,2-a]benzimidazoles is characterized by the presence of nitrogen-containing fragments within their structure . In the crystal, the molecules stack in a head-to-tail fashion along the b-axis direction stabilized by π–π interactions between the five- and six-membered heterocyclic rings .Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Aplicaciones Científicas De Investigación

Pharmacological Use

Pyrimido[1,2-a]benzimidazoles have been studied for their potential pharmacological use . They form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Antiviral Action

Some derivatives of pyrimido[1,2-a]benzimidazoles have shown excellent indicators of antiviral action . They are relevant in the search for means of combating diseases on a global scale .

Antifungal Activity

Compounds containing the benzimidazole moiety are known to exhibit various types of biological activity, including antifungal activity .

Anticancer Activity

Some benzimidazole derivatives have shown anticancer activity . The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .

Anti-inflammatory Activity

Benzimidazole derivatives have also been studied for their anti-inflammatory activity .

Antioxidant Activity

These compounds have also been found to exhibit antioxidant activity .

Direcciones Futuras

The future directions in the research of pyrimido[1,2-a]benzimidazoles could involve the exploration of their diverse pharmacological activities . The development of drugs based on these compounds could greatly benefit in the treatment of various diseases . Further studies are needed to fully understand their potential therapeutic applications.

Propiedades

IUPAC Name |

2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3/c1-15-18(12-8-11-17-9-4-3-5-10-17)16(2)24-20-14-7-6-13-19(20)23-21(24)22-15/h3-11,13-14H,12H2,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFAKDVJWAVMLB-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NC3=CC=CC=C3N12)C)CC=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NC2=NC3=CC=CC=C3N12)C)C/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2494632.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)

![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494643.png)

![2,8-Dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine](/img/structure/B2494649.png)

![3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2494650.png)

![Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2494651.png)